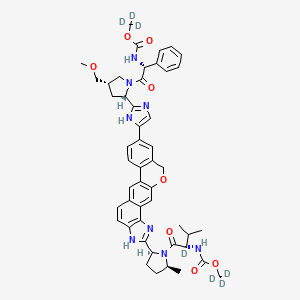

Velpatasvir-d7

Description

Velpatasvir-d7 is a deuterated isotopologue of Velpatasvir, a hepatitis C virus (HCV) NS5A inhibitor used in combination therapies such as Epclusa® (sofosbuvir/velpatasvir) and Vosevi® (sofosbuvir/velpatasvir/voxilaprevir). The deuterated form, Velpatasvir-13C2-d6, is primarily utilized as an internal standard in analytical methods to quantify Velpatasvir in pharmacokinetic studies and quality control assays. Its molecular formula is $^{13}\text{C}{2}\text{C}{47}\text{H}{48}\text{D}{6}\text{N}{8}\text{O}{8}$, with a molecular weight of 891.04 g/mol .

Properties

Molecular Formula |

C49H54N8O8 |

|---|---|

Molecular Weight |

890.0 g/mol |

IUPAC Name |

trideuteriomethyl N-[(2S)-2-deuterio-1-[(2S,5S)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2R)-2-phenyl-2-(trideuteriomethoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1/i5D3,6D3,41D |

InChI Key |

FHCUMDQMBHQXKK-IPEVNJPTSA-N |

Isomeric SMILES |

[2H][C@](C(C)C)(C(=O)N1[C@H](CC[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC([2H])([2H])[2H])COC)C)NC(=O)OC([2H])([2H])[2H] |

Canonical SMILES |

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Velpatasvir-d7 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a crucial part of the Velpatasvir structure.

Introduction of Deuterium Atoms: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents.

Coupling Reactions: Various coupling reactions are performed to assemble the different fragments of the molecule.

Purification: The final product is purified using chromatographic techniques to obtain Velpatasvir-d7 with high purity.

Industrial Production Methods

Industrial production of Velpatasvir-d7 follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.

Use of Catalysts: Catalysts are used to enhance reaction rates and selectivity.

Scale-Up: The process is scaled up using industrial reactors and equipment.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Velpatasvir-d7 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of oxidized metabolites.

Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.

Substitution: Substitution reactions can take place, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions may involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions include various metabolites of Velpatasvir-d7, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Efficacy in Clinical Trials

-

Real-World Clinical Applications

- A multicenter study evaluated the safety and efficacy of a 12-week regimen of sofosbuvir and velpatasvir in decompensated cirrhotic patients with HCV genotypes 1 and 2. The study reported a sustained virologic response (SVR) rate of 94.4%, indicating high efficacy in a challenging patient population. Adverse events were noted in 19.7% of patients, but the treatment was generally well tolerated .

-

Patient-Reported Outcomes

- In the ASTRAL-1 study, patient-reported outcomes were significantly improved among patients treated with sofosbuvir and velpatasvir compared to placebo. By week 4, improvements were observed across multiple health-related quality-of-life metrics, including emotional well-being and general health scores . This highlights the compound's potential not just for viral clearance but also for enhancing overall quality of life.

Case Studies

- A notable case involved a patient with chronic HCV who was unable to swallow whole tablets. Therapeutic drug monitoring was utilized to assess the effects of crushing velpatasvir-sofosbuvir tablets on drug absorption. Results indicated that proper monitoring could optimize treatment adherence and efficacy in patients with swallowing difficulties .

Safety Profile

The safety profile of velpatasvir-d7 appears favorable based on available data. In clinical trials, adverse effects were generally mild to moderate, with serious complications being rare. The majority of patients completed their treatment regimen without significant issues .

Comparative Efficacy

| Study | Population | Treatment Duration | SVR Rate | Adverse Events |

|---|---|---|---|---|

| ASTRAL-1 | Genotypes 1-6 | 12 weeks | ~95% | 19.7% |

| SIMPLIFY | Recent IDUs | 12 weeks | ~90% | Low |

Mechanism of Action

Velpatasvir-d7 exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is essential for viral replication and assembly. By binding to NS5A, Velpatasvir-d7 prevents the virus from replicating and assembling, thereby reducing the viral load in the infected individual. The molecular targets and pathways involved include the inhibition of viral RNA replication and the disruption of the viral replication complex.

Comparison with Similar Compounds

Key Findings :

- Velpatasvir-d7’s deuterium and $^{13}\text{C}$ labels ensure analytical specificity, avoiding interference from impurities during high-performance liquid chromatography (HPLC) or LC-MS/MS assays .

Comparison with Other NS5A Inhibitors

Velpatasvir-d7’s parent compound, Velpatasvir, is compared to other NS5A inhibitors in terms of genotypic coverage, potency, and clinical efficacy:

| NS5A Inhibitor | Genotypic Coverage | EC$_{50}$ (nM) | Clinical SVR12 Rate | Key Combination Therapies |

|---|---|---|---|---|

| Velpatasvir | Pan-genotypic (1–6) | 0.004–0.12 | 95–99% | Epclusa®, Vosevi® |

| Daclatasvir | Genotypes 1–3 | 0.003–0.015 | 85–93% | Daklinza® + Sofosbuvir |

| Ledipasvir | Genotypes 1, 4–6 | 0.004–0.16 | 94–99% | Harvoni® |

| Elbasvir | Genotypes 1, 4 | 0.003–0.06 | 92–97% | Zepatier® |

Research Insights :

- A meta-analysis of Velpatasvir-containing regimens demonstrated superior sustained virologic response (SVR12) rates (95–99%) compared to Daclatasvir-based therapies (85–93%), with a statistically significant difference ($p < 0.01$) .

- Velpatasvir’s pan-genotypic activity stems from its flexible binding to the NS5A protein, enabling efficacy across all HCV genotypes .

Analytical and Regulatory Distinctions

- Deuterated vs. Non-Deuterated Forms: Velpatasvir-d7 is chemically identical to Velpatasvir but exhibits a +7 Da mass shift, enabling precise quantification in biological matrices. This contrasts with non-deuterated impurities, which may co-elute with the parent compound in chromatographic assays .

Patent Landscape : Gilead’s patent WO 2015/030853 covers amorphous Velpatasvir in combination with crystalline Sofosbuvir, complicating generic formulations. Velpatasvir-d7, however, is exempt from these restrictions as a research tool .

Biological Activity

Velpatasvir-d7, a deuterated form of velpatasvir, is a potent nonstructural protein 5A (NS5A) inhibitor primarily used in the treatment of hepatitis C virus (HCV). This article explores its biological activity, pharmacological properties, and clinical efficacy based on diverse research findings.

Velpatasvir-d7 is characterized by the following chemical properties:

| Property | Detail |

|---|---|

| CAS Number | 2172676-02-5 |

| Molecular Formula | C₄₉H₄₇D₇N₈O₈ |

| Molecular Weight | 890.04 g/mol |

| Mechanism of Action | NS5A inhibitor |

This compound exhibits similar pharmacokinetic properties to its parent compound, velpatasvir, with modifications that may enhance its metabolic stability and bioavailability due to deuteration.

Velpatasvir-d7 functions by inhibiting the NS5A protein, which is crucial for the replication and assembly of HCV. The inhibition of this protein leads to a decrease in viral load and contributes to sustained virologic response (SVR) rates in treated patients .

Case Studies and Clinical Trials

-

Sofosbuvir-Velpatasvir Combination Therapy :

- In a clinical trial involving patients with HCV genotypes 2 and 3, the combination of sofosbuvir and velpatasvir demonstrated remarkable efficacy. The sustained virologic response at 12 weeks post-treatment was 99% for genotype 2 and 95% for genotype 3 patients .

- A case study reported a patient treated with sofosbuvir-velpatasvir who achieved undetectable HCV viral load after four weeks, maintaining this status for at least 12 weeks post-treatment .

- Real-world Effectiveness :

Pharmacokinetics

Velpatasvir-d7 is metabolized predominantly in the liver via cytochrome P450 enzymes (CYP2B6, CYP2C8, CYP3A4). Its pharmacokinetic profile suggests:

- Protein Binding : >99.5%

- Half-life : Approximately 15 hours

- Excretion : Mainly through feces (94%) with minimal urinary excretion (0.4%) .

Safety Profile

The safety profile of velpatasvir-d7 appears consistent with that of velpatasvir, with common adverse effects including fatigue, headache, nausea, and insomnia. These side effects are generally mild to moderate and comparable to placebo groups in clinical trials .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Velpatasvir-d7 in laboratory settings?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using catalytic hydrogen-deuterium exchange or deuterated precursors. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for isotopic purity verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for structural elucidation. Reproducibility requires strict control of reaction conditions (e.g., solvent purity, temperature) and adherence to protocols outlined in peer-reviewed synthetic chemistry journals .

Q. Which analytical techniques are validated for quantifying Velpatasvir-d7 in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, optimized for deuterated compounds to avoid interference from non-deuterated analogs. Sample preparation involves protein precipitation or solid-phase extraction to isolate the analyte. Method validation follows ICH guidelines, assessing linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Cross-validation with ultra-high-performance liquid chromatography (UHPLC) ensures data consistency .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the metabolic stability and enzymatic resistance of Velpatasvir-d7 compared to its non-deuterated counterpart?

- Methodological Answer : DIEs are evaluated using in vitro hepatic microsomal assays (human or rat) under controlled pH and temperature. Metabolic stability is quantified via half-life (t½) measurements, comparing deuterated vs. non-deuterated forms. Isotope effects (e.g., ) indicate reduced metabolic cleavage due to strengthened C-D bonds. Advanced studies incorporate molecular dynamics simulations to predict deuterium’s impact on binding affinity to HCV NS5A proteins .

Q. What experimental designs address contradictory data in cross-study comparisons of Velpatasvir-d7’s antiviral efficacy?

- Methodological Answer : Contradictions often arise from variability in cell-line models (e.g., Huh7 vs. primary hepatocytes) or assay conditions (e.g., serum concentration). Robust meta-analyses using random-effects models can reconcile discrepancies. Sensitivity analyses isolate confounding variables (e.g., viral genotype, MOI levels). Cross-laboratory collaborations with standardized protocols (e.g., identical EC50 measurement techniques) enhance reproducibility .

Q. How can researchers optimize isotopic purity thresholds for Velpatasvir-d7 to minimize pharmacokinetic variability in preclinical models?

- Methodological Answer : Isotopic purity ≥98% is critical to avoid metabolic interference. Optimization involves iterative purification via preparative HPLC and quantitative NMR. Preclinical studies in Sprague-Dawley rats or cynomolgus monkeys monitor deuterium retention using stable isotope tracer techniques. Data analysis employs pharmacokinetic modeling (e.g., non-compartmental analysis) to correlate purity with AUC and Cmax values .

Data Contradiction and Validation

Q. What statistical frameworks are recommended for validating Velpatasvir-d7’s tissue distribution profiles across heterogeneous datasets?

- Methodological Answer : Bayesian hierarchical models integrate data from disparate studies (e.g., autoradiography vs. mass spectrometry imaging) while accounting for inter-study variance. Principal component analysis (PCA) identifies outliers in tissue-specific concentration datasets. Validation requires concordance with in silico physiologically based pharmacokinetic (PBPK) models, ensuring predictions align with empirical observations .

Ethical and Reproducibility Considerations

Q. How should researchers document synthetic procedures for Velpatasvir-d7 to ensure reproducibility and compliance with open science principles?

- Methodological Answer : Full disclosure of synthetic routes, including solvent grades, catalyst lots, and reaction timelines, must be included in supplementary materials. FAIR (Findable, Accessible, Interoperable, Reusable) data principles apply to spectral data (NMR, MS), deposited in repositories like ChemSpider or Zenodo. Peer-review checklists (e.g., Nature Research Reporting Guidelines) ensure methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.